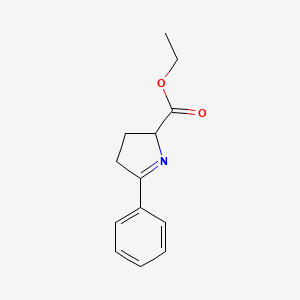
Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester: is an organic compound with the molecular formula C13H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate typically involves the condensation of an appropriate amine with a substituted acyl chloride or ester. One common method involves the reaction of 5-phenyl-3,4-dihydro-2H-pyrrole with ethyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrrole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings. It is also employed in the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
- 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid methyl ester
- 5-Ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid ethyl ester
- 5-Phenyl-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Comparison: Compared to its similar compounds, Ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate exhibits unique properties due to the presence of the ethyl ester group. This group can influence the compound’s solubility, reactivity, and biological activity. The ethyl ester derivative may have different pharmacokinetic and pharmacodynamic profiles compared to the methyl ester or the free acid form .
Propiedades
Fórmula molecular |
C13H15NO2 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
ethyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
Clave InChI |
JZOJNMJUFNGUBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















